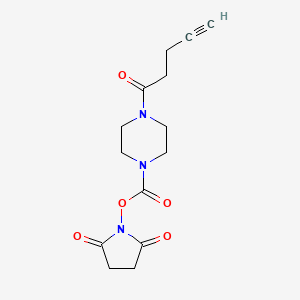
1-(2-Piperidin-1-yl-ethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Piperidin-1-ylethyl)indole is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indoles are significant heterocyclic compounds found in many natural products and synthetic drugs. The structure of 1-(2-piperidin-1-ylethyl)indole consists of an indole ring system attached to a piperidine moiety via an ethyl linker. This unique structure imparts various chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-(2-piperidin-1-ylethyl)indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Another approach is the Leimgruber-Batcho synthesis, which involves the cyclization of an o-nitrotoluene derivative followed by reduction and cyclization to form the indole ring . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(2-Piperidin-1-ylethyl)indole undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation or metal hydrides to form dihydroindole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Piperidin-1-ylethyl)indole has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(2-piperidin-1-ylethyl)indole involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmitter levels and potentially affecting mood and behavior . The piperidine moiety may also contribute to the compound’s binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-Piperidin-1-ylethyl)indole can be compared with other indole derivatives, such as tryptophan, indole-3-acetic acid, and serotonin . These compounds share the indole ring system but differ in their substituents and biological activities. For instance:
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Serotonin: A neurotransmitter that plays a role in mood regulation.
The uniqueness of 1-(2-piperidin-1-ylethyl)indole lies in its combination of the indole ring with a piperidine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H20N2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
1-(2-piperidin-1-ylethyl)indole |
InChI |
InChI=1S/C15H20N2/c1-4-9-16(10-5-1)12-13-17-11-8-14-6-2-3-7-15(14)17/h2-3,6-8,11H,1,4-5,9-10,12-13H2 |
InChI-Schlüssel |
MTPXLCUPBLSHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCN2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


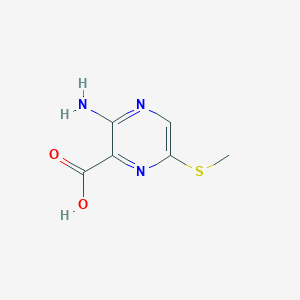

![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)


![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)

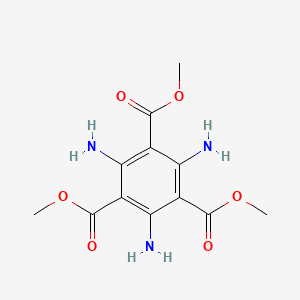
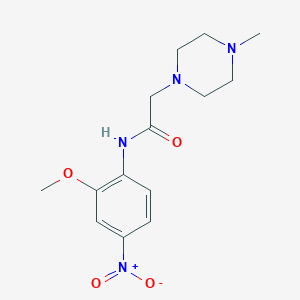
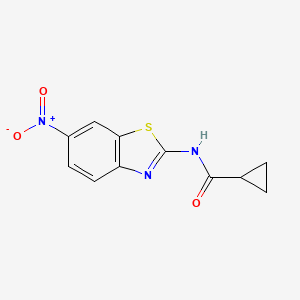
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)

